molecular formula C21H19FN6O3 B11204246 5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204246
M. Wt: 422.4 g/mol
InChI Key: XAXSWDVVPSWBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Triazole Ring:

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Final Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Cycloaddition: The triazole ring can undergo further cycloaddition reactions with suitable partners.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

    Cycloaddition: Azides and alkynes are typical reagents for cycloaddition reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

    Cycloaddition: New triazole derivatives with additional rings or functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole and oxazole rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole and oxazole rings can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms are known to enhance the biological activity and metabolic stability of compounds. This makes the compound potentially more effective and longer-lasting compared to its analogs with different substituents.

Properties

Molecular Formula

C21H19FN6O3

Molecular Weight

422.4 g/mol

IUPAC Name

5-amino-N-(3-fluorophenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C21H19FN6O3/c1-12-16(25-21(31-12)15-8-3-4-9-17(15)30-2)11-28-19(23)18(26-27-28)20(29)24-14-7-5-6-13(22)10-14/h3-10H,11,23H2,1-2H3,(H,24,29)

InChI Key

XAXSWDVVPSWBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.